Mpo-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

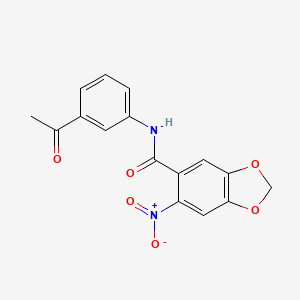

C16H12N2O6 |

|---|---|

Molecular Weight |

328.28 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-6-nitro-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C16H12N2O6/c1-9(19)10-3-2-4-11(5-10)17-16(20)12-6-14-15(24-8-23-14)7-13(12)18(21)22/h2-7H,8H2,1H3,(H,17,20) |

InChI Key |

QFMIOWCADIXQPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Mpo-IN-6: A Multi-Targeting Inhibitor with Cardioprotective Potential

An In-Depth Technical Guide on the Mechanism of Action of a Novel Electrophilic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mpo-IN-6, also identified as compound ADC, is a novel electrophilic agent demonstrating significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on three key enzymes: Myeloperoxidase (MPO), Dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). The multi-targeting nature of this compound suggests its potential as a therapeutic agent, particularly in the context of cardiovascular diseases where inflammation, oxidative stress, and metabolic dysregulation are key pathological drivers. This document collates available quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes the intricate signaling pathways modulated by this compound.

Core Inhibitory and Antioxidant Activities

This compound has been characterized as a potent inhibitor of MPO, DPP-4, and α-glucosidase, with distinct half-maximal inhibitory concentrations (IC50) for each target. Furthermore, its antioxidant capacity has been quantified through radical scavenging assays. A summary of these quantitative data is presented below.

| Target/Assay | IC50 Value (µM) | Reference |

| Myeloperoxidase (MPO) | 10 | [1] |

| Dipeptidyl peptidase-4 (DPP-4) | 31.02 | [1] |

| α-Glucosidase (α-GD) | 46.05 | [1] |

| DPPH Radical Scavenging | 41.04 | [1] |

| ABTS•+ Radical Scavenging | 66.13 | [1] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate multiple signaling pathways through the inhibition of its primary targets.

Inhibition of Myeloperoxidase (MPO) and Attenuation of Inflammatory Signaling

Myeloperoxidase is a key enzyme in neutrophils that generates hypochlorous acid (HOCl) and other reactive oxygen species, contributing to oxidative stress and inflammation in cardiovascular diseases.[2][3] By inhibiting MPO, this compound is postulated to suppress downstream pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 1: Inhibition of MPO by this compound blocks the production of ROS, thereby downregulating the NF-κB and MAPK inflammatory signaling pathways.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) and Modulation of Incretin and Fibrotic Pathways

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1, which in turn potentiates insulin secretion and suppresses glucagon release. Additionally, DPP-4 inhibition has been shown to modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is implicated in tissue fibrosis.[6][7]

Figure 2: this compound inhibits DPP-4, leading to increased active GLP-1 and modulation of the TGF-β/Smad fibrotic pathway.

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme by this compound delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Experimental Protocols

The following sections detail representative experimental protocols for assessing the inhibitory and antioxidant activities of compounds like this compound.

MPO Inhibitor Screening Assay (Fluorometric)

This assay measures the chlorination or peroxidation activity of MPO.

-

Materials :

-

MPO enzyme

-

Assay Buffer

-

MPO Substrate (e.g., 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid for chlorination; 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) for peroxidation)

-

Hydrogen Peroxide (H₂O₂)

-

This compound (or test inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure :

-

Prepare a working solution of this compound at various concentrations in Assay Buffer.

-

In a 96-well plate, add MPO enzyme to wells.

-

Add the this compound dilutions to the respective wells. Include a positive control (known MPO inhibitor) and a negative control (vehicle).

-

Prepare a reaction mixture containing the MPO substrate and H₂O₂ in Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-30 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for chlorination; Ex/Em = 535/587 nm for peroxidation).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Figure 3: Workflow for the MPO inhibitor screening assay.

DPP-4 Inhibitor Screening Assay (Fluorometric)

This assay measures the enzymatic activity of DPP-4.

-

Materials :

-

DPP-4 enzyme

-

DPP-4 Assay Buffer

-

DPP-4 Substrate (e.g., H-Gly-Pro-AMC)

-

This compound (or test inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure :

-

Prepare a working solution of this compound at various concentrations in DPP-4 Assay Buffer.

-

In a 96-well plate, add the this compound dilutions. Include a positive control (known DPP-4 inhibitor) and a negative control (vehicle).

-

Add DPP-4 enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at Ex/Em = 360/460 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

α-Glucosidase Inhibitor Screening Assay (Colorimetric)

This assay measures the activity of α-glucosidase.

-

Materials :

-

α-Glucosidase enzyme

-

Phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Sodium carbonate (Na₂CO₃)

-

This compound (or test inhibitor)

-

96-well clear microplate

-

Colorimetric microplate reader

-

-

Procedure :

-

Prepare a working solution of this compound at various concentrations in phosphate buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add α-glucosidase enzyme to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding pNPG to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding Na₂CO₃ solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

DPPH Radical Scavenging Assay (Colorimetric)

This assay measures the free radical scavenging capacity of an antioxidant.

-

Materials :

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound (or test antioxidant)

-

96-well clear microplate

-

Colorimetric microplate reader

-

-

Procedure :

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add the this compound dilutions.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

ABTS Radical Cation Decolorization Assay (Colorimetric)

This assay also measures the antioxidant capacity of a compound.

-

Materials :

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol

-

This compound (or test antioxidant)

-

96-well clear microplate

-

Colorimetric microplate reader

-

-

Procedure :

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the this compound dilutions.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

-

Conclusion

This compound is a promising multi-target inhibitor with a compelling profile for further investigation as a cardiovascular protective agent. Its ability to concurrently inhibit MPO-driven inflammation and oxidative stress, modulate glucose metabolism through DPP-4 and α-glucosidase inhibition, and directly scavenge free radicals positions it as a unique candidate for addressing the complex pathophysiology of cardiovascular diseases. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar multi-targeting compounds.

References

- 1. MPO-IN-6_TargetMol [targetmol.com]

- 2. clevelandheartlab.com [clevelandheartlab.com]

- 3. ahajournals.org [ahajournals.org]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of dipeptidyl peptidase‐4 inhibitors on transforming growth factor‐β1 signal transduction pathways in the ovarian fibrosis of polycystic ovary syndrome rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP-4 Inhibitors Attenuate Fibrosis After Glaucoma Filtering Surgery by Suppressing the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mpo-IN-6: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel Multi-Targeting Inhibitor

Abstract

Mpo-IN-6, also identified as compound ADC, is an electrophilic small molecule demonstrating significant potential as a multi-target inhibitor with promising antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key in vitro assays are presented to facilitate further research and development. Additionally, a proposed synthetic pathway and visualizations of its mechanism of action are included to support its exploration as a potential therapeutic agent, particularly in the context of cardiovascular diseases.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as 4-((4-methoxybenzyl)carbamoyl)-2-nitrophenyl acetate. Its structure is characterized by a central nitrophenyl acetate core, a methoxybenzylcarbamoyl moiety, and a nitro group, which contributes to its electrophilic nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-((4-methoxybenzyl)carbamoyl)-2-nitrophenyl acetate | MedChemExpress |

| Synonyms | This compound, compound ADC | TargetMol, MedChemExpress |

| Molecular Formula | C₁₆H₁₄N₂O₆ | MedChemExpress |

| Molecular Weight | 330.29 g/mol | MedChemExpress |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | - |

Note: Some physicochemical properties like melting point, boiling point, and pKa are not yet publicly available.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). Its inhibitory profile suggests a potential therapeutic role in conditions characterized by inflammation, oxidative stress, and metabolic dysregulation.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ (µM) | Source |

| Myeloperoxidase (MPO) | 10 | TargetMol |

| Dipeptidyl peptidase-4 (DPP-4) | 31.02 | TargetMol |

| α-Glucosidase (α-GD) | 46.05 | TargetMol |

| DPPH Radical Scavenging | 41.04 | TargetMol |

| ABTS Radical Scavenging | 66.13 | TargetMol |

The inhibitory action of this compound on myeloperoxidase is of particular interest. MPO is a key enzyme in neutrophils that generates hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. By inhibiting MPO, this compound can mitigate the damaging effects of excessive HOCl production during inflammation.

Proposed Synthesis Pathway

A specific, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from commercially available 4-hydroxy-3-nitrobenzoic acid.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. Researchers should optimize these protocols based on their specific laboratory conditions and reagents.

Myeloperoxidase (MPO) Inhibition Assay (TMB-based)

This colorimetric assay measures the peroxidase activity of MPO using 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate.

Protocol:

-

Prepare solutions of MPO enzyme, this compound at various concentrations, TMB substrate, and hydrogen peroxide (H₂O₂).

-

In a 96-well plate, add MPO enzyme and the this compound dilution (or vehicle control) to appropriate wells.

-

Pre-incubate the plate.

-

Initiate the reaction by adding TMB and H₂O₂.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., 2 M H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of DPP-4.

Protocol:

-

Prepare solutions of DPP-4 enzyme, this compound at various concentrations, and the fluorogenic substrate Gly-Pro-AMC.

-

In a 96-well black plate, add DPP-4 enzyme and the this compound dilution (or vehicle control).

-

Pre-incubate the plate.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm) at multiple time points using a microplate reader.

-

Calculate the reaction rate and the percentage of inhibition for each concentration of this compound to determine the IC₅₀ value.

α-Glucosidase (α-GD) Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on α-glucosidase activity.

Protocol:

-

Prepare solutions of α-glucosidase enzyme, this compound at various concentrations, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

In a 96-well plate, add α-glucosidase enzyme and the this compound dilution (or vehicle control).

-

Pre-incubate the plate.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C.

-

Stop the reaction by adding a basic solution (e.g., Na₂CO₃).

-

Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition and the IC₅₀ value.

DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

DPPH Assay Protocol:

-

Prepare a solution of DPPH in methanol.

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the this compound dilutions and the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the decrease in absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value.

ABTS Assay Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance.

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the this compound dilutions to the ABTS•+ solution.

-

Incubate at room temperature.

-

Measure the decrease in absorbance at approximately 734 nm.

-

Calculate the percentage of radical scavenging activity and the IC₅₀ value.

Conclusion

This compound is a promising multi-target inhibitor with demonstrated in vitro activity against MPO, DPP-4, and α-glucosidase, as well as significant antioxidant properties. Its multifaceted biological profile suggests potential for development as a therapeutic agent for cardiovascular and inflammatory diseases. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this intriguing molecule.

What is Mpo-IN-6 and how does it work

An In-depth Technical Guide to Mpo-IN-6

Executive Summary

This compound is an electrophilic small molecule compound demonstrating significant potential as a multi-target therapeutic agent. It exhibits inhibitory activity against three key enzymes: Myeloperoxidase (MPO), Dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD). Coupled with its antioxidant and anti-inflammatory properties, this compound is positioned as a promising candidate for the development of treatments for cardiovascular and metabolic diseases. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the general experimental protocols used to characterize its activity.

Introduction to this compound

This compound, with the chemical formula C16H12N2O6, is an electrophilic agent that has been identified for its potent antioxidant and anti-inflammatory effects. Its therapeutic potential stems from its ability to simultaneously inhibit multiple enzymatic pathways implicated in the pathophysiology of cardiovascular and metabolic disorders.

Core Mechanism of Action

The biological activity of this compound is primarily attributed to its inhibitory effects on MPO, DPP-4, and α-GD.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these immune cells during an inflammatory response, MPO is released into the extracellular space where it catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2][3] While HOCl is a potent antimicrobial agent crucial for host defense, its overproduction can lead to significant oxidative damage to host tissues, contributing to the pathology of various inflammatory conditions, including cardiovascular disease.[1][2][4] this compound inhibits the enzymatic activity of MPO, thereby mitigating the production of these damaging reactive oxygen species.[5]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 is a transmembrane glycoprotein that acts as a serine exopeptidase. It is widely distributed throughout the body and plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to enhanced postprandial insulin secretion, suppressed glucagon release, and improved glycemic control. This mechanism is a cornerstone of treatment for type 2 diabetes mellitus.

α-Glucosidase (α-GD) Inhibition

α-Glucosidase enzymes are located in the brush border of the small intestine and are essential for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of α-glucosidase by this compound delays the digestion and absorption of carbohydrates, resulting in a blunted postprandial glucose excursion. This mode of action is another established therapeutic strategy for managing type 2 diabetes.

Quantitative Data

The in vitro inhibitory and antioxidant activities of this compound have been quantified and are summarized in the table below.

| Target/Assay | IC50 Value (μM) |

| Myeloperoxidase (MPO) | 10[5] |

| Dipeptidyl peptidase-4 (DPP-4) | 31.02[5] |

| α-Glucosidase (α-GD) | 46.05[5] |

| DPPH Scavenging Assay | 41.04[5] |

| ABTS•+ Scavenging Assay | 66.13[5] |

Signaling Pathways and Experimental Workflows

The multi-faceted mechanism of this compound can be visualized through the following signaling pathway and a generalized experimental workflow for determining its inhibitory potency.

Caption: this compound signaling pathway illustrating its multi-target inhibition leading to therapeutic outcomes.

Caption: Generalized experimental workflow for the determination of enzyme inhibition and IC50 value of this compound.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available, the following are generalized methodologies for the key assays cited.

Myeloperoxidase (MPO) Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the peroxidase activity of MPO.

-

Principle: MPO catalyzes the oxidation of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) by H₂O₂, producing a colored product. The reduction in color formation is proportional to the inhibitory activity.

-

Methodology:

-

In a 96-well microplate, add the MPO enzyme to a suitable buffer.

-

Add serial dilutions of this compound to the wells and pre-incubate.

-

Initiate the reaction by adding a solution containing both H₂O₂ and TMB.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction with an acidic solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This assay quantifies the inhibition of DPP-4's enzymatic cleavage of a synthetic substrate.

-

Principle: DPP-4 cleaves a non-fluorescent substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin), releasing a fluorescent product. The decrease in fluorescence is proportional to the inhibition of DPP-4.

-

Methodology:

-

In a 96-well black microplate, add the DPP-4 enzyme to a Tris buffer.

-

Add serial dilutions of this compound and pre-incubate.

-

Start the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).

-

Calculate the IC50 value as described for the MPO assay.

-

α-Glucosidase (α-GD) Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect on the hydrolysis of a carbohydrate-like substrate.

-

Principle: α-Glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The reduction in yellow color intensity indicates inhibitory activity.

-

Methodology:

-

In a 96-well microplate, add the α-glucosidase enzyme to a phosphate buffer.

-

Add serial dilutions of this compound and pre-incubate.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C.

-

Terminate the reaction by adding a basic solution (e.g., 0.1 M Na₂CO₃).

-

Measure the absorbance at 405 nm.

-

Calculate the IC50 value as previously described.

-

Conclusion

This compound is a compelling multi-target inhibitor with a pharmacological profile that suggests its potential for treating complex diseases with multifactorial pathologies, such as cardiovascular disease co-morbid with type 2 diabetes. Its ability to concurrently address oxidative stress, inflammation, and hyperglycemia makes it a subject of significant interest for further preclinical and clinical development. The quantitative data and methodologies outlined in this guide provide a foundational understanding of its core activities for researchers, scientists, and drug development professionals.

References

- 1. ahajournals.org [ahajournals.org]

- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 4. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MPO-IN-6_TargetMol [targetmol.com]

Mpo-IN-6: A Technical Guide to the Potent and Selective Myeloperoxidase Inhibitor PF-06282999

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Mpo-IN-6, also known as PF-06282999. This compound is a highly potent and selective, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a key enzyme implicated in a variety of inflammatory and cardiovascular diseases. This document details the quantitative pharmacological data, experimental protocols for its evaluation, and the relevant biological pathways associated with its mechanism of action.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants.[2] While essential for host defense against pathogens, excessive MPO activity contributes to oxidative stress and tissue damage, playing a pathogenic role in numerous inflammatory conditions, including atherosclerosis, heart failure, and neurodegenerative diseases.[3]

The critical role of MPO in disease pathology has driven the development of inhibitors as potential therapeutic agents. This compound (PF-06282999), a member of the N1-substituted-6-arylthiouracil class of compounds, has emerged as a promising clinical candidate due to its high potency, selectivity, and irreversible mechanism of action.[2] This guide summarizes the key technical data and methodologies related to the discovery and preclinical development of this inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound (PF-06282999) from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound (PF-06282999)

| Assay | Species | IC50 / EC50 | Reference |

| Human Whole Blood Assay (LPS-stimulated) | Human | IC50: 1.9 μM | [4][5] |

| MPO Chlorination Activity Assay | Human | IC50: 1.23 μM | [6] |

| MPO Peroxidation Activity Assay | Human | IC50: 0.63 μM | [6] |

| Plasma MPO Inhibition (ex vivo) | Cynomolgus Monkey | EC50: 3.8 μM | [4] |

| Thyroid Peroxidase (TPO) Inhibition | - | > High Concentration | [2] |

| Cytochrome P450 (CYP) Isoform Inhibition | - | > High Concentration | [2] |

Table 2: Preclinical Pharmacokinetics of this compound (PF-06282999)

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Plasma Protein Binding (%) |

| Mouse | 3-5 mg/kg (oral) | 0.78-1.70 | - | - | 100 | Moderate |

| Rat | 3-5 mg/kg (oral) | 0.78-1.70 | - | - | 86 | Moderate |

| Dog | 3-5 mg/kg (oral) | 0.78-1.70 | - | - | 75 | Moderate |

| Cynomolgus Monkey | 3-5 mg/kg (oral) | 0.78-1.70 | - | - | 76 | Moderate |

Table 3: Human Pharmacokinetics of this compound (PF-06282999)

| Dose Range | Tmax (h) | Plasma Clearance | Major Elimination Route | Plasma Protein Binding (%) |

| 20-200 mg | - | Low to Moderate | Renal | Moderate |

Experimental Protocols

Synthesis of this compound (PF-06282999)

While a detailed, step-by-step synthesis protocol for PF-06282999 is proprietary, the general synthesis of N1-substituted-6-arylthiouracils has been described.[2][7] The synthesis involves the condensation of a β-ketoester with thiourea to form the thiouracil core, followed by N1-alkylation and subsequent functional group manipulations. The synthesis of the specific aryl substituent and its coupling to the thiouracil core are key steps in achieving the final compound.

Human Whole Blood Assay for MPO Inhibition

This assay is used to determine the potency of MPO inhibitors in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood anticoagulated with heparin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (PF-06282999) stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Anti-MPO antibody-coated microplates.

-

Amplex® Red reagent.

-

Hydrogen peroxide (H₂O₂).

-

Plate reader with fluorescence capabilities.

Procedure:

-

Dilute this compound to various concentrations in PBS.

-

In a 96-well plate, combine the diluted inhibitor with human whole blood.

-

Stimulate the whole blood with LPS to induce neutrophil degranulation and MPO release.[4]

-

Incubate the plate for a specified time (e.g., 4 hours) at 37°C.[4]

-

Transfer the plasma fraction to an anti-MPO antibody-coated microplate to capture the MPO.[4]

-

Wash the plate to remove unbound components.

-

Add a solution containing Amplex® Red and H₂O₂ to each well.[4]

-

Measure the fluorescence signal over time, which is proportional to the residual MPO activity.

-

Calculate the IC50 value by plotting the percent inhibition of MPO activity against the inhibitor concentration.

MPO Chlorination and Peroxidation Activity Assays

These in vitro assays directly measure the effect of the inhibitor on the two primary catalytic activities of purified MPO.

Materials:

-

Purified human MPO.

-

This compound (PF-06282999).

-

For chlorination assay: Taurine, H₂O₂, and a detection reagent for taurine chloramine (e.g., TNB).

-

For peroxidation assay: Amplex® Red, H₂O₂.

-

Assay buffer (e.g., PBS).

-

Microplate reader (absorbance or fluorescence).

Procedure (General):

-

Pre-incubate purified MPO with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrates (H₂O₂ and taurine for chlorination, or H₂O₂ and Amplex® Red for peroxidation).

-

Monitor the change in absorbance or fluorescence over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

MPO-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of MPO in generating reactive oxidants and activating downstream inflammatory signaling pathways, which are inhibited by this compound.

Caption: MPO signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a preclinical model of inflammation.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound (PF-06282999) is a potent, selective, and irreversible inhibitor of myeloperoxidase with a promising preclinical profile. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it a compelling candidate for the treatment of MPO-driven diseases. This technical guide provides a comprehensive summary of the key data and methodologies that are crucial for researchers and drug development professionals working on MPO inhibitors and related therapeutic areas. Further investigation into the clinical safety and efficacy of this compound is warranted.

References

- 1. ajpp.in [ajpp.in]

- 2. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myeloperoxidase inhibition in mice alters atherosclerotic lesion composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Mpo-IN-6: A Technical Whitepaper on a Novel Myeloperoxidase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in neutrophils.[1] It catalyzes the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), which are essential for microbial destruction.[2][3] However, excessive or misplaced MPO activity is a key driver in the pathology of numerous inflammatory diseases, including cardiovascular, neurodegenerative, and autoimmune disorders, by causing oxidative damage to host tissues.[2][4] This has positioned MPO as a significant therapeutic target for the development of novel anti-inflammatory agents.[2][4] This document provides a detailed technical overview of Mpo-IN-6, an emerging inhibitor of myeloperoxidase, summarizing its known biochemical activity and placing it within the context of standard MPO inhibitor characterization workflows.

Introduction to Myeloperoxidase (MPO)

MPO is a heme-containing peroxidase expressed abundantly in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[3] Upon neutrophil activation at sites of inflammation, MPO is released into both phagolysosomes and the extracellular space.[4][5] The enzyme has two primary catalytic functions: a halogenation cycle that produces hypohalous acids (like HOCl from chloride ions and hydrogen peroxide) and a peroxidation cycle that generates reactive radical species.[6] While vital for host defense, these reactive products can inflict significant collateral damage, contributing to the chronic inflammation and tissue injury seen in various diseases.[4]

This compound: Biochemical Profile and In Vitro Efficacy

This compound has been identified as an electrophilic agent with inhibitory activity against myeloperoxidase.[7] It also demonstrates antioxidant properties and activity against other enzymes, suggesting a broader biochemical profile.[7]

Quantitative In Vitro Activity

The known inhibitory concentrations (IC50) and antioxidant capacity of this compound are summarized below. This multi-target profile indicates that while it acts on MPO, its effects in a biological system may also be influenced by the inhibition of other pathways.

| Parameter | Target/Assay | IC50 Value (μM) | Source |

| Enzyme Inhibition | Myeloperoxidase (MPO) | 10 | [7] |

| Dipeptidyl peptidase-4 (DPP-4) | 31.02 | [7] | |

| α-Glucosidase (α-GD) | 46.05 | [7] | |

| Antioxidant Activity | DPPH Radical Scavenging | 41.04 | [7] |

| ABTS Radical Scavenging | 66.13 | [7] |

Standard Experimental Protocol: In Vitro MPO Inhibition Assay (Peroxidation Activity)

While the specific assay used to generate the IC50 for this compound is not publicly detailed, a common and robust method for determining MPO's peroxidation activity involves a fluorescence-based assay using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

Principle: In the presence of hydrogen peroxide (H₂O₂), MPO converts the non-fluorescent ADHP substrate into the highly fluorescent product, resorufin. An inhibitor will reduce the rate of resorufin formation.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

MPO Enzyme: Purified human MPO is diluted in Assay Buffer to a final concentration of 2-5 ng/mL.

-

Substrate (ADHP): A 1 mM stock solution is prepared in DMSO.

-

Hydrogen Peroxide (H₂O₂): A fresh working solution of ~100 µM is prepared in Assay Buffer from a 30% stock.

-

Test Compound (this compound): A dilution series (e.g., 0.1 µM to 100 µM) is prepared in Assay Buffer from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).

-

Add 20 µL of the diluted MPO enzyme solution to all wells.

-

Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Prepare a reaction mix containing 50 µL of ADHP working solution and 10 µL of H₂O₂ working solution per reaction.

-

Initiate the reaction by adding 60 µL of the reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically for 10-20 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Activity and Target Engagement

Note: No specific cellular activity data for this compound is publicly available. This section describes standard methodologies used to characterize MPO inhibitors in a cellular context.

The primary cellular source of MPO is the neutrophil. Therefore, cell-based assays typically use isolated human neutrophils or neutrophil-like cell lines (e.g., differentiated HL-60 cells) to assess an inhibitor's ability to block MPO activity in a more physiologically relevant environment.

Standard Experimental Protocol: Inhibition of Neutrophil ROS Production

Principle: Neutrophils can be stimulated with agents like Phorbol 12-myristate 13-acetate (PMA) to induce an "oxidative burst," which includes the release of MPO and the production of reactive oxygen species (ROS). The inhibitor's efficacy is measured by its ability to reduce the MPO-dependent component of this ROS production.

Detailed Methodology:

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from fresh whole blood (collected in EDTA or heparin tubes) using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque).

-

Lyse remaining red blood cells with a hypotonic buffer.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺/Mg²⁺).

-

-

Assay Procedure:

-

Pre-treat neutrophils (typically 1x10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR123), which fluoresces upon oxidation.

-

Stimulate the neutrophils with a potent activator, such as PMA (e.g., 100 nM).

-

Incubate for 30-60 minutes at 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of ROS inhibition at different compound concentrations relative to the PMA-stimulated vehicle control.

-

Determine the EC50 value by fitting the dose-response curve.

-

In Vivo Efficacy in Preclinical Models

Note: No specific in vivo efficacy data for this compound is publicly available. This section describes a standard preclinical model used to evaluate MPO inhibitors.

To assess the therapeutic potential of an MPO inhibitor, animal models of inflammation where MPO is known to play a pathogenic role are essential. The zymosan-induced peritonitis model is a classic, acute model of neutrophil-driven inflammation.

Standard Experimental Protocol: Zymosan-Induced Peritonitis in Mice

Principle: Intraperitoneal injection of zymosan (a yeast cell wall component) induces a robust inflammatory response characterized by the massive recruitment of neutrophils into the peritoneal cavity. The efficacy of an MPO inhibitor is evaluated by its ability to reduce MPO activity and other inflammatory markers in the peritoneal fluid.

Detailed Methodology:

-

Animal Model: Use male C57BL/6 mice (8-12 weeks old).

-

Compound Administration:

-

Administer this compound or vehicle control via a relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined time point (e.g., 1 hour) before the inflammatory challenge.

-

-

Induction of Peritonitis:

-

Inject zymosan A (e.g., 1 mg in sterile saline) into the peritoneal cavity of each mouse.

-

-

Sample Collection:

-

At a specified time point post-zymosan injection (e.g., 4 or 24 hours), euthanize the mice.

-

Collect the peritoneal inflammatory infiltrate by washing the peritoneal cavity with cold phosphate-buffered saline (PBS) containing EDTA. This fluid is known as the peritoneal lavage fluid (PLF).

-

-

Endpoint Analysis:

-

Cell Count: Determine the total number of leukocytes and neutrophils in the PLF using a hemocytometer and cytospin preparations stained with a differential stain.

-

MPO Activity: Measure MPO activity in the cell-free supernatant of the PLF using an activity assay (e.g., TMB or ADHP-based).

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the PLF supernatant by ELISA.

-

Pharmacokinetics and Selectivity

Note: No pharmacokinetic or comprehensive selectivity data for this compound is publicly available. The following sections describe the importance of these parameters.

Pharmacokinetics (PK)

A critical step in drug development is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For an MPO inhibitor like this compound, a typical PK study in rodents (e.g., mice or rats) would be conducted to determine key parameters such as:

-

Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

Area Under the Curve (AUC): A measure of total drug exposure over time.

-

Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

This data is essential for designing effective dosing regimens for in vivo efficacy studies and predicting human pharmacokinetics.

Enzyme Selectivity

Given that this compound shows activity against DPP-4 and α-glucosidase, a comprehensive selectivity profile is crucial.[7] High selectivity for MPO is desirable to minimize off-target effects. An ideal MPO inhibitor should be tested against other human peroxidases, particularly thyroid peroxidase (TPO), as inhibition of TPO could lead to hypothyroidism. The selectivity is typically expressed as the ratio of IC50 values (e.g., IC50 for TPO / IC50 for MPO). A high ratio indicates greater selectivity for MPO.

Conclusion and Future Directions

This compound is an identified inhibitor of myeloperoxidase with a reported in vitro IC50 of 10 μM.[7] Its concurrent activity against other metabolic enzymes and its antioxidant properties suggest a complex pharmacological profile that warrants further investigation.[7] The development of this compound as a potential therapeutic agent will require a systematic evaluation of its potency and mechanism in cellular assays, its efficacy in relevant animal models of MPO-driven disease, and a thorough characterization of its pharmacokinetic and safety profile. The experimental protocols and workflows detailed in this document provide a standard framework for advancing the preclinical assessment of this and other novel MPO inhibitors.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPO-IN-6_TargetMol [targetmol.com]

Mpo-IN-6: An In-depth Technical Guide on Target Specificity and Selectivity

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific myeloperoxidase (MPO) inhibitor designated "Mpo-IN-6". This guide will therefore focus on a well-characterized class of potent and selective MPO inhibitors, the 2-thioxanthines, which serve as an exemplary case for understanding the target specificity and selectivity of mechanism-based MPO inhibitors. The data and protocols presented are derived from published studies on these compounds.

Executive Summary

Myeloperoxidase (MPO) is a heme-containing peroxidase primarily expressed in neutrophils and monocytes. It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), to combat pathogens. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target. This document provides a detailed technical overview of the target specificity and selectivity of 2-thioxanthine-based MPO inhibitors, a class of mechanism-based inactivators that covalently modify the MPO heme prosthetic group.

Data Presentation: Quantitative Analysis of MPO Inhibition

The following tables summarize the quantitative data for representative 2-thioxanthine MPO inhibitors, providing key parameters for their potency and selectivity.

Table 1: In Vitro Potency of 2-Thioxanthine Inhibitors against Myeloperoxidase

| Compound | Description | IC50 (µM) | Inactivation Kinetics | Potency (k_inact/K_I) (M⁻¹s⁻¹) | Reference |

| Compound A | 3-(2-ethoxypropyl)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one | Not reported | Time-dependent, saturable | 8450 ± 780 | [1][2] |

| TX1 | N-Isobutylthioxanthine | Not reported | Mechanism-based | Not reported | [3] |

| TX2 | 2-thioxanthine derivative | 0.2 | Mechanism-based | Not reported | [3] |

| TX4 | 2-thioxanthine derivative | 0.2 | Mechanism-based | Not reported | [3] |

| AZD3241 | 2-thioxanthine derivative | 1.2 | Irreversible | Not reported | [4] |

Table 2: Selectivity Profile of a Representative 2-Thioxanthine MPO Inhibitor (Compound A)

| Target Class | Number of Targets Screened | Activity | Reference |

| Enzymes, Receptors, Transporters, Ion Channels | > 100 | High selectivity for MPO | [1][2] |

| Other Peroxidases (e.g., Thyroid Peroxidase) | Not specified for Compound A, but 2-thioxanthines show modest effects | Modest inhibition | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of 2-thioxanthine MPO inhibitors are provided below.

Myeloperoxidase Activity Assay (Taurine Chloramine Assay)

This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine.

-

Reagents:

-

2 nM MPO

-

10 µM Hydrogen peroxide (H₂O₂)

-

20 mM NaH₂PO₄ buffer, pH 6.5

-

140 mM NaCl

-

10 mM Taurine

-

1 mM L-Tyrosine

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

-

Test inhibitor compound

-

-

Procedure:

-

Pre-incubate the test inhibitor with MPO in the phosphate buffer for 15 minutes at 22°C.

-

Initiate the reaction by adding H₂O₂.

-

Allow the reaction to proceed for 1 minute.

-

Stop the reaction and detect the accumulated taurine chloramine by adding a solution of TMB and KI.

-

Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of oxidized TMB, which is proportional to the MPO activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Mechanism-Based Inactivation Kinetics

This experiment determines if the inhibitor acts as a time-dependent, irreversible inactivator.

-

Reagents:

-

MPO enzyme

-

Substrate (e.g., Amplex Red)

-

Hydrogen peroxide (H₂O₂)

-

Test inhibitor compound at various concentrations

-

-

Procedure:

-

Incubate MPO with different concentrations of the test inhibitor for various time intervals in the absence of H₂O₂.

-

At each time point, take an aliquot of the MPO-inhibitor mixture and dilute it into an assay solution containing the substrate and H₂O₂ to measure the remaining MPO activity.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

-

The observed inactivation rate constant (k_obs) is determined from the slope of this plot.

-

Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[1][2]

-

Click Chemistry-Activity-Based Protein Profiling (CC-ABPP) for Selectivity

This technique is used to identify potential off-targets of the inhibitor in a complex biological sample.

-

Reagents:

-

Alkyne-tagged analog of the test inhibitor.

-

Cell lysate or tissue homogenate.

-

Azide-functionalized reporter tag (e.g., rhodamine-azide or biotin-azide).

-

Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

-

Tris(triazolylmethyl)amine (TBTA) ligand.

-

-

Procedure:

-

Treat the biological sample with the alkyne-tagged inhibitor.

-

Perform a click chemistry reaction by adding the azide-functionalized reporter tag, copper(I) catalyst, and TBTA ligand. This reaction covalently links the reporter tag to any protein that has been bound by the inhibitor.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins by in-gel fluorescence scanning (for fluorescent tags) or by western blotting and streptavidin-HRP detection (for biotin tags).

-

Mandatory Visualizations

Signaling Pathway: MPO-Mediated Inflammatory Cascade and Inhibition

Caption: MPO-mediated inflammatory pathway and its inhibition by 2-thioxanthines.

Experimental Workflow: Characterization of MPO Inhibitors

Caption: Workflow for the discovery and characterization of MPO inhibitors.

Logical Relationship: Mechanism-Based Inactivation of MPO

Caption: Mechanism of irreversible inactivation of MPO by 2-thioxanthine inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic characterization of a 2-thioxanthine myeloperoxidase inhibitor and selectivity assessment utilizing click chemistry--activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]

- 5. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]

Mpo-IN-6 electrophilic properties in vitro

An In-depth Technical Guide on the In Vitro Electrophilic Properties of Myeloperoxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and monocytes.[1][2] It plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat invading pathogens.[1][2] However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target.[1][3][4][5] This technical guide provides an in-depth overview of the conceptual framework for evaluating the in vitro electrophilic properties of MPO inhibitors, using a hypothetical covalent inhibitor, designated "Mpo-IN-6," as an illustrative model. The guide details relevant experimental protocols, data presentation, and visualizations of key molecular pathways and experimental workflows.

Introduction to Myeloperoxidase and Covalent Inhibition

Myeloperoxidase is a key enzyme in the host's defense mechanism, but its dysregulation contributes to tissue damage in various inflammatory conditions.[1][3] MPO inhibitors can be classified into several categories, including reversible and irreversible inhibitors.[3] Covalent inhibitors are a class of irreversible inhibitors that form a stable, covalent bond with their target protein.[6] These inhibitors typically possess an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the active site of the target enzyme.[6] This mode of action can lead to high potency and prolonged duration of action.[6] For the purpose of this guide, "this compound" is presented as a hypothetical covalent inhibitor of MPO, designed to explore the experimental approaches for characterizing such a compound.

The Myeloperoxidase Catalytic Cycle

MPO has two primary catalytic activities: the halogenation cycle and the peroxidase cycle.[5] The halogenation cycle is unique in its ability to oxidize chloride ions to produce hypochlorous acid.[5]

Figure 1: Simplified diagram of the Myeloperoxidase (MPO) catalytic cycles.

Hypothetical Electrophilic Properties and Mechanism of Action of "this compound"

"this compound" is conceptualized as a mechanism-based inhibitor. Such inhibitors are substrates for the enzyme and are converted into a reactive species that then irreversibly inactivates the enzyme. In the case of MPO, the inhibitor could be oxidized by the enzyme to form a radical intermediate that then covalently modifies the heme prosthetic group.[3]

Figure 2: Proposed mechanism of covalent inhibition by "this compound".

Quantitative Data Summary for a Hypothetical MPO Inhibitor

The following tables summarize the kind of quantitative data that would be generated from in vitro assays to characterize the electrophilic and inhibitory properties of a compound like "this compound".

Table 1: In Vitro Inhibitory Activity of "this compound"

| Assay Type | Parameter | Value |

| MPO Chlorination Activity | IC₅₀ | 50 nM |

| MPO Peroxidation Activity | IC₅₀ | 200 nM |

| Time-Dependent Inhibition | kᵢₙₐ꜀ₜ/Kᵢ | 5,000 M⁻¹s⁻¹ |

| Selectivity vs. other peroxidases | Fold Selectivity | >100-fold |

Table 2: Covalent Binding Stoichiometry

| Technique | Parameter | Value |

| Mass Spectrometry | Inhibitor:Protein Ratio | 1.1 : 1 |

| Radiolabeling | Moles of Inhibitor per Mole of MPO | 0.95 |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the electrophilic properties of an MPO inhibitor are provided below.

MPO Inhibition Assay (Chlorination Activity)

This assay measures the ability of an inhibitor to block the MPO-catalyzed oxidation of chloride to hypochlorous acid.

-

Materials:

-

Human MPO (purified)

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Taurine

-

5-Thio-2-nitrobenzoic acid (TNB)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test inhibitor ("this compound")

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing MPO, NaCl, and taurine in the assay buffer.

-

Add varying concentrations of the test inhibitor ("this compound") to the wells of the microplate.

-

Initiate the reaction by adding H₂O₂.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Stop the reaction and measure the formation of taurine chloramine by adding TNB and measuring the decrease in absorbance at 412 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

Time-Dependent Inhibition Assay

This assay determines if the inhibitor acts in a time-dependent manner, which is characteristic of irreversible inhibitors.

-

Materials:

-

Same as the MPO Inhibition Assay.

-

-

Procedure:

-

Pre-incubate MPO with different concentrations of the test inhibitor ("this compound") for various time points (e.g., 0, 5, 15, 30 minutes).

-

At each time point, dilute the MPO-inhibitor mixture into the assay reaction mixture containing the substrate.

-

Measure the residual MPO activity as described in the MPO Inhibition Assay.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kₒᵦₛ) for each inhibitor concentration.

-

Plot kₒᵦₛ versus the inhibitor concentration to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

-

Mass Spectrometry for Covalent Adduct Formation

This experiment directly confirms the covalent binding of the inhibitor to the MPO enzyme.

-

Materials:

-

Human MPO

-

Test inhibitor ("this compound")

-

Incubation buffer

-

LC-MS/MS system

-

-

Procedure:

-

Incubate MPO with a molar excess of the test inhibitor ("this compound").

-

After incubation, remove the excess unbound inhibitor by dialysis or size-exclusion chromatography.

-

Analyze the intact protein by mass spectrometry to determine the mass shift corresponding to the covalent addition of the inhibitor.

-

To identify the site of modification, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel MPO inhibitor.

Figure 3: General workflow for in vitro characterization of an MPO inhibitor.

Conclusion

The in vitro characterization of the electrophilic properties of a myeloperoxidase inhibitor is a critical step in the drug discovery process. By employing a suite of biochemical and biophysical assays, researchers can elucidate the mechanism of action, potency, and selectivity of novel covalent inhibitors. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for the preclinical evaluation of MPO-targeted therapeutics. While "this compound" is a hypothetical compound, the principles and methodologies described are directly applicable to the study of real-world MPO inhibitors.

References

- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Inhibitor Library | TargetMol [targetmol.com]

Mpo-IN-6: A Technical Whitepaper on its Dual Inhibition of Dipeptidyl Peptidase-4 and Myeloperoxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mpo-IN-6 has emerged as a compound of interest due to its unique dual inhibitory action against two critical enzymes implicated in a range of pathophysiological processes: Dipeptidyl Peptidase-4 (DPP-4) and Myeloperoxidase (MPO). This document provides an in-depth technical guide on this compound, consolidating available data on its inhibitory activity, outlining detailed experimental protocols for its evaluation, and visualizing the pertinent biological pathways and experimental workflows. As an electrophilic agent with demonstrated antioxidant and anti-inflammatory properties, this compound presents a promising avenue for therapeutic intervention, particularly in cardiovascular diseases.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase, is a well-established therapeutic target in type 2 diabetes due to its role in the inactivation of incretin hormones. Beyond its metabolic functions, DPP-4 is involved in immune regulation and inflammation.[1] Myeloperoxidase (MPO), a heme-containing peroxidase found predominantly in neutrophils, is a key player in the innate immune response.[2] However, excessive MPO activity contributes to oxidative stress and tissue damage, implicating it in various inflammatory conditions, including cardiovascular disease.[3][4]

The simultaneous inhibition of both DPP-4 and MPO by a single agent like this compound offers a novel therapeutic strategy. Such a dual-action molecule could potentially address both the inflammatory and metabolic components of complex diseases. This whitepaper aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the evaluation and potential applications of this compound and similar dual-inhibitor compounds.

Quantitative Data Summary

This compound has been characterized as an inhibitor of DPP-4, MPO, and α-glucosidase. The available quantitative data on its inhibitory potency is summarized in the table below.

| Target Enzyme | IC50 Value (µM) |

| Myeloperoxidase (MPO) | 10 |

| Dipeptidyl Peptidase-4 (DPP-4) | 31.02 |

| α-Glucosidase (α-GD) | 46.05 |

Table 1: Inhibitory potency (IC50) of this compound against target enzymes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dual DPP-4 and MPO inhibitors. The following sections outline standardized protocols for key enzymatic assays. While the specific synthesis protocol for this compound is not publicly available, it is characterized as an electrophilic agent with antioxidant properties. The synthesis of such compounds often involves multi-step reactions to create a core structure with reactive electrophilic groups and moieties that confer antioxidant capabilities.

Dipeptidyl Peptidase-4 (DPP-4) Enzymatic Assay

This protocol is adapted from commercially available fluorometric DPP-4 inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of a test compound against DPP-4.

Principle: The assay measures the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC) by the enzyme, which releases a fluorescent product (7-Amino-4-methylcoumarin, AMC). The inhibitory effect of the test compound is quantified by the reduction in fluorescence.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (H-Gly-Pro-AMC)

-

DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. Prepare working solutions of DPP-4 enzyme and substrate according to the manufacturer's instructions.

-

Assay Reaction: a. To each well of the microplate, add 50 µL of the appropriate solution: assay buffer for the blank, reference inhibitor, or test compound. b. Add 25 µL of the DPP-4 enzyme solution to all wells except the blank. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or as a single endpoint reading after a fixed incubation time.

-

Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of vehicle control)] x 100 c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Myeloperoxidase (MPO) Enzymatic Assay

This protocol is based on commercially available MPO activity assay kits.

Objective: To determine the in vitro inhibitory activity of a test compound against MPO.

Principle: The assay measures the peroxidase activity of MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and a substrate (e.g., o-dianisidine or tetramethylbenzidine - TMB) to produce a colored product. The inhibitory effect of the test compound is quantified by the reduction in color development.

Materials:

-

Purified human MPO enzyme

-

MPO assay buffer (e.g., phosphate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution

-

MPO substrate (e.g., o-dianisidine dihydrochloride)

-

Test compound (this compound)

-

Reference inhibitor (e.g., 4-aminobenzoic acid hydrazide - ABAH)

-

96-well clear microplate

-

Spectrophotometric microplate reader (Absorbance: ~460 nm for o-dianisidine)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. Prepare working solutions of MPO enzyme, H₂O₂, and the substrate.

-

Assay Reaction: a. To each well of the microplate, add 50 µL of the appropriate solution: assay buffer for the blank, reference inhibitor, or test compound. b. Add 25 µL of the MPO enzyme solution to all wells except the blank. c. Add 25 µL of the H₂O₂ solution to all wells. d. Pre-incubate the plate at room temperature for 5 minutes. e. Initiate the reaction by adding 100 µL of the substrate solution to all wells.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 460 nm) kinetically over a period of 10-20 minutes, or as a single endpoint reading after a fixed incubation time. A stop solution (e.g., sulfuric acid) may be required for endpoint assays.

-

Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] x 100 c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a generalized workflow for its evaluation.

Caption: Dual inhibition of DPP-4 and MPO by this compound.

Caption: Generalized experimental workflow for a dual DPP-4 and MPO inhibitor.

Conclusion and Future Directions

This compound represents a promising pharmacological tool with the potential for therapeutic development in diseases where both inflammation and metabolic dysregulation are key contributors. Its dual inhibitory action on DPP-4 and MPO provides a multi-pronged approach to mitigating pathological processes.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Synthesis and Analogue Development: Elucidation of the synthetic route for this compound will enable the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Cell-Based and In Vivo Studies: Comprehensive cell-based assays are needed to confirm the on-target effects of this compound in a physiological context. Subsequent in vivo studies in relevant animal models of cardiovascular and inflammatory diseases will be crucial to evaluate its efficacy and safety.

-

Mechanism of Action: A deeper understanding of the downstream signaling consequences of dual DPP-4 and MPO inhibition is necessary to fully characterize the mechanism of action of this compound.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of this compound and the broader class of dual DPP-4 and MPO inhibitors. The continued investigation of such compounds holds significant promise for the development of novel and effective therapies for a range of complex human diseases.

References

- 1. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase As a Multifaceted Target for Cardiovascular Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Understanding the Antioxidant Properties of Myeloperoxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes.[1] While crucial for innate immunity through the production of potent antimicrobial oxidants like hypochlorous acid (HOCl), aberrant MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to excessive oxidative stress.[1][2] MPO inhibitors have emerged as a promising therapeutic strategy to mitigate MPO-driven oxidative damage. This technical guide provides an in-depth overview of the antioxidant properties of MPO inhibitors, detailing their mechanisms of action, experimental evaluation, and relevant signaling pathways.

Introduction to Myeloperoxidase and its Role in Oxidative Stress

Myeloperoxidase is stored in the azurophilic granules of neutrophils and is released upon cellular activation during inflammation.[3][4] The enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3] While essential for killing pathogens, the overproduction of HOCl and other MPO-derived reactive oxygen species (ROS) can lead to oxidative damage to host tissues, contributing to the pathology of diseases such as atherosclerosis, neurodegenerative disorders, and certain cancers.[2][5][6]

MPO contributes to oxidative stress through several mechanisms:

-

Production of Hypohalous Acids: The generation of potent oxidants like HOCl is a primary function.[7]

-

Nitrosative Stress: MPO can catalyze the formation of nitrogen dioxide (NO₂⁻) from nitric oxide (NO), leading to protein nitration and lipid peroxidation.[1]

-

Oxidation of Biomolecules: MPO-derived oxidants can modify lipids, proteins, and lipoproteins, such as the oxidation of low-density lipoprotein (LDL) to a more atherogenic form.[4]

Mechanism of Action of Myeloperoxidase Inhibitors

MPO inhibitors function by targeting and neutralizing the enzymatic activity of MPO, thereby reducing the production of harmful oxidants.[2] They can be broadly categorized based on their mechanism of inhibition:

-

Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site, competing with substrates. Their effects can be reversed upon dissociation.

-

Irreversible (Suicide) Inhibitors: These inhibitors are oxidized by MPO to form a radical species that covalently binds to the enzyme, leading to its permanent inactivation.[4] p-aminobenzoic acid hydrazide (ABAH) is a well-known example of an irreversible MPO inhibitor.[4]

-

Compound II Accumulators: Some inhibitors promote the accumulation of an inactive form of the enzyme known as Compound II, thereby disrupting the catalytic cycle.[5][8]

The antioxidant effect of MPO inhibitors is a direct consequence of their ability to suppress the generation of MPO-derived reactive species. Unlike general antioxidants that broadly scavenge ROS, MPO inhibitors offer a more targeted approach by inhibiting a specific enzymatic source of oxidative stress.[2]

Quantitative Data on MPO Inhibitor Activity

The potency of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce MPO activity by 50%. The table below summarizes the IC₅₀ values for a selection of MPO inhibitors from the literature.

| Inhibitor | IC₅₀ Value | Assay Conditions | Reference |

| Indomethacin | Comparable to 5-ASA | In vitro MPO inhibition assay | [8] |

| 5-Aminosalicylic acid (5-ASA) | Comparable to Indomethacin | In vitro MPO inhibition assay | [8] |

| 2-Thioxanthines | Sub-micromolar | Mechanism-based inhibition studies | [7] |